Cholesterol-13C2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i17+1,21+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-WKKCFSIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[13C@@H]([13CH2]4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00486648 |

Source

|

| Record name | Cholesterol-3,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78887-48-6 |

Source

|

| Record name | Cholesterol-3,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cholesterol-13C2: A Technical Guide for Researchers

This in-depth guide provides a comprehensive overview of Cholesterol-3,4-13C2, a stable isotope-labeled form of cholesterol. It is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their studies. This document details its chemical structure, physicochemical properties, and applications, with a focus on its use in metabolic research and as an internal standard.

Chemical Structure and Properties

Cholesterol-13C2 is a synthetically modified cholesterol molecule where two carbon atoms, specifically at the 3rd and 4th positions of the steroid nucleus, are replaced with the stable heavy isotope of carbon, ¹³C.[1][2][3][4] This isotopic labeling increases the molecular weight of the molecule by two mass units compared to its unlabeled counterpart, allowing for its differentiation and quantification in mass spectrometry-based analyses.[3]

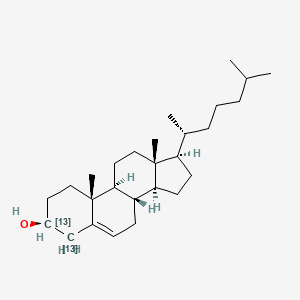

The IUPAC name for Cholesterol-3,4-13C2 is (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, with the understanding that the carbon atoms at positions 3 and 4 are ¹³C.[1][2]

Key Structural Features:

-

Steroid Nucleus: A tetracyclic structure characteristic of all sterols.

-

Isotopic Labels: Two ¹³C atoms at the C-3 and C-4 positions.

-

Hydroxyl Group: A hydroxyl (-OH) group at the C-3 position.

-

Alkyl Side Chain: An eight-carbon branched side chain at the C-17 position.

The isomeric SMILES representation of Cholesterol-3,4-13C2 is: C--INVALID-LINK--C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--O)C)C.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for Cholesterol-3,4-13C2.

| Property | Value | Reference(s) |

| CAS Number | 78887-48-6 | [1][5] |

| Molecular Formula | ¹³C₂C₂₅H₄₆O | [3] |

| Molecular Weight | 388.64 g/mol | [3] |

| Exact Mass | 388.361575757 Da | [1] |

| Isotopic Purity | ≥99 atom % ¹³C | [3] |

| Mass Shift | M+2 | [3] |

| Melting Point | 147-149 °C | [3] |

| Optical Activity | [α]20/D -40°, c = 2 in chloroform | [3] |

| Form | Solid | [3] |

Applications in Research

This compound is a valuable tool in various research fields, primarily due to its properties as a stable isotope tracer.[5] It is not radioactive, making it safer to handle and suitable for in vivo studies in humans.[6]

Primary applications include:

-

Metabolic Studies: As a tracer to investigate cholesterol metabolism, biosynthesis, and transport in both in vitro and in vivo models.[6][7][8]

-

Internal Standard: For the quantification of cholesterol and its metabolites in biological samples using mass spectrometry techniques like GC-MS or LC-MS.[9][10] Deuterium-labeled cholesterol (Cholesterol-d7) is also commonly used for this purpose.[9][11][12][13]

-

Drug Development: To study the effects of drug candidates on cholesterol pathways.

-

Clinical Diagnostics: In the development of diagnostic methods for disorders related to cholesterol metabolism.

Experimental Protocols

While the specific synthesis of this compound is a complex process often considered proprietary, its application in research follows established methodologies. Below is a generalized protocol for using this compound as a tracer to study cholesterol biosynthesis in cultured cells, adapted from studies on hepatocellular carcinoma.[7][8]

General Protocol: Tracing Cholesterol Biosynthesis in Cultured Cells

This protocol outlines the key steps for tracking the incorporation of a ¹³C-labeled precursor into newly synthesized cholesterol.

1. Cell Preparation and Incubation:

- Culture cells of interest (e.g., cancer cell lines) to the desired confluency in standard culture medium.

- Prepare a stock solution of the ¹³C-labeled precursor (e.g., [¹³C]-acetate or [¹³C]-glucose) in a suitable solvent.

- Replace the standard culture medium with a medium containing the ¹³C-labeled precursor at a predetermined concentration.

- Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled precursor into cholesterol.

2. Cell Homogenization and Lipid Extraction:

- After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any remaining labeled precursor.

- Harvest the cells and homogenize them to disrupt the cell membranes and release the intracellular contents.

- Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure, to isolate the total lipid fraction.

3. Saponification and Derivatization (Optional but Recommended):

- To analyze free cholesterol, saponify the lipid extract to hydrolyze cholesteryl esters.

- Derivatize the cholesterol sample (e.g., silylation) to improve its volatility and chromatographic properties for GC-MS analysis.

4. Mass Spectrometry Analysis:

- Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Set the mass spectrometer to monitor for the molecular ions of both unlabeled cholesterol and ¹³C-labeled cholesterol.

- The detection of ions corresponding to the mass of this compound (or other isotopologues depending on the precursor) confirms its de novo synthesis.

5. Data Analysis and Quantification:

- Quantify the amount of newly synthesized cholesterol by comparing the peak areas of the labeled and unlabeled cholesterol.

- Use this compound as an internal standard for absolute quantification by spiking it into the sample before extraction.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments utilizing this compound.

References

- 1. Cholesterol-3,4-13C2 | C27H46O | CID 12303139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cholesterol-3,4-13C2 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Cholesterol-3,4-13C2 13C 99atom 78887-48-6 [sigmaaldrich.com]

- 4. Cholesterol (3,4-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. LIPID MAPS [lipidmaps.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cholesterol-25,26,26,26,27,27,27-d7 | C27H46O | CID 5314029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cholesterol-d7 (cholesterol d7) | Endogenous Metabolite | 83199-47-7 | Invivochem [invivochem.com]

Synthesis and Biosynthesis of ¹³C Labeled Cholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and biosynthesis of ¹³C labeled cholesterol. Stable isotope-labeled cholesterol is an invaluable tool in metabolic research, drug development, and clinical diagnostics, enabling precise tracing and quantification of cholesterol metabolism and transport. This document details both chemical and biological approaches to obtaining ¹³C labeled cholesterol, presenting quantitative data, experimental protocols, and pathway visualizations to aid researchers in selecting and implementing the most suitable method for their applications.

Chemical Synthesis of ¹³C Labeled Cholesterol

The total chemical synthesis of cholesterol is a landmark achievement in organic chemistry, historically significant for its complexity. While biosynthetic methods are now more common for producing isotopically labeled cholesterol, understanding the chemical synthesis routes provides insight into the molecule's structure and reactivity. The two most renowned total syntheses were accomplished by the groups of Robert Burns Woodward and Robert Robinson.

More recently, semi-synthetic approaches have been developed to introduce ¹³C labels into the cholesterol backbone, offering a more practical alternative to total synthesis for specific labeling patterns.

Total Synthesis Approaches

The total synthesis of cholesterol is a multi-step process involving the meticulous construction of the tetracyclic steroid nucleus and the stereospecific introduction of its numerous chiral centers. The landmark syntheses by Woodward and Robinson, while not practical for routine ¹³C labeling, established the foundation for steroid chemistry.

A general workflow for such a synthesis involves the sequential construction of the A, B, C, and D rings of the steroid nucleus, followed by the addition of the side chain. The incorporation of ¹³C isotopes would necessitate the use of ¹³C-labeled starting materials or reagents at specific steps in the synthesis. For instance, ¹³C-labeled Grignard reagents or Wittig reagents could be used to introduce labeled carbon atoms into the side chain or the steroid core.

Logical Workflow for Total Synthesis of Cholesterol

Caption: Generalized workflow for the total chemical synthesis of cholesterol.

Semi-Synthesis of Cholesterol-3,4-¹³C₂

A more recent and practical approach involves the semi-synthesis of ¹³C labeled cholesterol from a readily available steroid precursor. An example is the synthesis of cholesterol-3,4-¹³C₂ from 4-cholesten-3-one (B1668897) and ¹³C-labeled phenyl acetate (B1210297).

Experimental Protocol: Semi-synthesis of Cholesterol-3,4-¹³C₂

-

Ring Opening of 4-cholesten-3-one: 4-cholesten-3-one is treated with potassium permanganate (B83412) and sodium periodate (B1199274) in a mixture of isopropanol (B130326) and water to yield a carboxylic acid intermediate via oxidative cleavage of the A-ring.

-

Ring Closure: The resulting carboxylic acid is reacted with acetate under reflux in a nitrogen atmosphere to produce a ring-closed carbonyl intermediate.

-

¹³C Label Incorporation: The carbonyl intermediate is reacted with phenyl acetate-1,2-¹³C₂ in tetrahydrofuran (B95107) using sodium hydride as a catalyst to introduce the ¹³C labels.

-

Ring Reconstruction and Reduction: The labeled intermediate undergoes a series of reactions including carbon ring reconstruction, esterification, and reduction to yield the final product, cholesterol-3,4-¹³C₂.

-

Purification: The final product is purified by High-Performance Liquid Chromatography (HPLC).

Quantitative Data for Semi-synthesis of Cholesterol-3,4-¹³C₂

| Parameter | Value | Reference |

| Starting Materials | 4-cholesten-3-one, Phenyl acetate-1,2-¹³C₂ | |

| Overall Yield | 16.2% (based on ¹³C-labeled acetate) | |

| Chemical Purity (HPLC) | > 96% | |

| Isotopic Abundance | > 98% (atom ¹³C) |

Biosynthesis of ¹³C Labeled Cholesterol

The biosynthesis of ¹³C labeled cholesterol using microorganisms, particularly genetically engineered yeast, has become the method of choice due to its efficiency, cost-effectiveness, and the ability to achieve high levels of isotopic enrichment. These methods typically involve feeding ¹³C-labeled precursors, such as glucose or acetate, to a yeast strain engineered to produce cholesterol instead of its native ergosterol.

Cholesterol Biosynthesis Pathway

Caption: Simplified overview of the cholesterol biosynthesis pathway from labeled precursors.

Production in Genetically Engineered Saccharomyces cerevisiae

A commonly used method employs a genetically modified strain of Saccharomyces cerevisiae capable of producing cholesterol. This is achieved by feeding the yeast ¹³C-labeled precursors in the growth medium.

Experimental Protocol: Biosynthesis using ¹³C-Acetate

-

Strain and Culture Preparation: A genetically modified S. cerevisiae strain (e.g., RH6829) is streaked on YPD agar (B569324) plates and incubated until single colonies are visible.

-

Growth Medium: A production medium is prepared containing yeast nitrogen base, yeast extract, necessary amino acid supplements (e.g., uracil (B121893) and leucine), and the ¹³C-labeled precursor, such as [U-¹³C₂]sodium acetate. A dextrose solution is added after autoclaving.

-

Inoculation and Incubation: Single colonies are used to inoculate a starter culture, which is then transferred to the larger production culture. The culture is incubated at 30°C with shaking for 48-72 hours until confluent.

-

Harvesting and Extraction: The yeast cells are harvested by centrifugation. The cell pellet is then subjected to saponification to release the sterols. The sterols are extracted using an organic solvent like petroleum ether.

-

Purification: The crude extract is purified using preparative HPLC to yield >95% pure ¹³C-labeled cholesterol. The purified cholesterol is dried under reduced pressure and stored at -20°C.[1]

Experimental Workflow for Biosynthesis

Caption: General experimental workflow for the biosynthesis of ¹³C-labeled cholesterol.

Quantitative Data for Biosynthesis

The yield and isotopic enrichment of biosynthetically produced ¹³C-cholesterol can vary depending on the precursor used and the culture conditions.

Table of Quantitative Data for Biosynthetic Methods

| ¹³C Precursor | Yeast Strain | Yield | ¹³C Enrichment | Reference |

| [U-¹³C₆]Glucose | Genetically engineered yeast | ~1 mg per gram of glucose | 94% (uniform) | |

| [1-¹³C₁]Glucose | Genetically engineered yeast | Not specified | Multiple non-vicinal positions | |

| [2-¹³C₁]Glucose | Genetically engineered yeast | Not specified | Multiple non-vicinal positions | |

| [1,2-¹³C₂]Acetate | S. cerevisiae RH6829 | ~30 mg from 0.9 g acetate | 72% (uniform) | |

| [2-¹³C₁]Acetate | S. cerevisiae RH6829 | ~30 mg from 0.9 g acetate | 86% (skip-labeled) | |

| [²H,¹³C]Acetate | S. cerevisiae RH6827 | Not specified | ~85% ¹³C enrichment | [2] |

Conclusion

Both chemical synthesis and biosynthesis offer viable routes to obtain ¹³C labeled cholesterol. While total chemical synthesis provides the ultimate control over label placement, its complexity makes it less practical for routine use. Semi-synthetic methods offer a more accessible chemical approach for specific labeling patterns. Biosynthesis, particularly using genetically engineered yeast, has emerged as a highly efficient and cost-effective method for producing highly enriched, and in some cases uniformly labeled, ¹³C-cholesterol. The choice of method will depend on the specific research needs, including the desired labeling pattern, required yield, and available resources. The detailed protocols and quantitative data provided in this guide are intended to assist researchers in making an informed decision and successfully implementing the chosen method.

References

Physical and chemical properties of Cholesterol-13C2

An In-depth Technical Guide to Cholesterol-13C2

Introduction: this compound is a stable isotope-labeled version of cholesterol, a vital sterol in mammals that serves as a structural component of cell membranes and a precursor for steroid hormones, bile acids, and vitamin D.[1][2] In this compound, two carbon atoms are replaced with the heavy isotope ¹³C. This labeling makes it an invaluable tool for researchers, particularly in metabolic studies, as it can be distinguished from its unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3][4] This guide provides a comprehensive overview of the physical and chemical properties of Cholesterol-3,4-¹³C₂, its applications, and relevant experimental protocols.

Physical and Chemical Properties

The fundamental properties of Cholesterol-¹³C₂ are summarized below. This data is crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅¹³C₂H₄₆O | [5][6] |

| Molecular Weight | 388.64 g/mol | [5][6][7][8] |

| CAS Number | 78887-48-6 | [5][6][7] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 147-149 °C | [6] |

| Boiling Point | 360 °C (decomposes) | [2] |

| Density | 1.072 g/mL at 25°C | |

| Solubility | Ethanol: 5.56 mg/mL (ultrasonic) | [5] |

| Optical Activity | [α]20/D -40°, c = 2 in chloroform | [6] |

| Isotopic Purity | 99 atom % ¹³C | [6] |

| Chemical Purity | ≥98% | [8] |

| Storage Conditions | Freezer (-20°C), Protect from light | [5][8][9] |

Experimental Protocols and Applications

Cholesterol-¹³C₂ is primarily used as a tracer to study cholesterol metabolism and transport in various biological systems.[9][10] Its stability allows for long-term studies without the concerns associated with radioactive isotopes.[4]

General Workflow for Stable Isotope Tracing

Stable isotope-labeled compounds like Cholesterol-¹³C₂ are fundamental to metabolic flux analysis. The general process involves introducing the tracer into a biological system and monitoring its incorporation into downstream metabolites. This allows for the quantification of metabolic pathway activity.

Protocol: Tracking Cholesterol Biosynthesis in Cultured Cells

A key application is tracking the biosynthesis of cholesterol in cell cultures, such as in hepatocellular carcinoma (HCC) cells, to understand disease mechanisms.[11][12][13] The following protocol is a detailed methodology for such an experiment.

Objective: To quantify newly synthesized cholesterol in cultured cells using a ¹³C-labeled precursor like ¹³C-D-Glucose, which gets incorporated into cholesterol.

I. Cell Culture and Labeling

-

Seed cells (e.g., HCC cells) in culture dishes and allow them to adhere for approximately 12 hours.[11]

-

Replace the standard medium with a specialized medium containing the ¹³C tracer. For example, DMEM supplemented with D-Glucose (U-¹³C6, 99%).[11]

-

Incubate the cells in the labeling medium for a period ranging from 24 to 72 hours, allowing the ¹³C label to be incorporated into cellular metabolites, including cholesterol.[11]

II. Sample Collection and Preparation

-

After incubation, wash the cells with PBS and detach them using trypsin.[11]

-

Collect the cells by centrifugation at 1500 x g for 5 minutes.[11]

-

Wash the cell pellets twice with PBS to remove residual medium.[11]

-

Freeze-dry the cell pellets for approximately 2 days and record the dry mass. Store the dried pellets at -20°C until extraction.[11]

III. Lipid Extraction

-

Homogenize the dried cell pellets in a 0.01% Butylated hydroxytoluene (BHT) solution to prevent oxidation. Keep samples on ice.[11]

-

Perform a lipid extraction using a cold Folch solution (chloroform:methanol, 2:1 v/v).[11]

-

Vortex the samples and place them on a shaker for 30 minutes at 100-150 rpm.[11]

-

Centrifuge for 10 minutes at 3000 x g to separate the sample into two phases. The lower organic phase contains the lipids.[11]

IV. Analysis by Mass Spectrometry

-

The extracted lipids are then prepared for analysis.

-

Use a system like a Gas Chromatography-Isotope Ratio Mass Spectrometer (GC-IRMS) to separate and analyze the cholesterol.[11]

-

The mass spectrometer detects the mass difference between unlabeled cholesterol and the newly synthesized ¹³C-labeled cholesterol, allowing for quantification of cholesterol biosynthesis.[4][11]

Role in Metabolic Pathways

Cholesterol metabolism is a complex, tightly regulated process involving synthesis, transport, and conversion. Cholesterol-¹³C₂ serves as a tracer to investigate these pathways.[14][15] The diagram below illustrates the endogenous pathway, where the fate of labeled cholesterol can be tracked.

Applications in Research:

-

Metabolic Flux Analysis: Quantifying the rate of cholesterol synthesis and turnover in various physiological and pathological states.[1]

-

Drug Development: Assessing the impact of new therapeutic agents on cholesterol metabolism.[16]

-

Clinical Mass Spectrometry: Used as an internal standard for the precise quantification of cholesterol levels in biological samples.[1][8]

-

Biomolecular NMR: Investigating the structure, dynamics, and interactions of cholesterol within lipid bilayers and with membrane proteins.[8][17]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cholesterol - Wikipedia [en.wikipedia.org]

- 3. Cholesterol, a powerful 13C isotopic biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. immunomart.com [immunomart.com]

- 6. 胆固醇-3,4-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cholesterol-3,4-13C2 | C27H46O | CID 12303139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cholesterol (3,4-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. moleculardepot.com [moleculardepot.com]

- 10. bluetigerscientific.com [bluetigerscientific.com]

- 11. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cholesterol metabolism: physiological regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stable Isotope Labeling with Cholesterol-13C2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of Cholesterol-13C2 as a stable isotope tracer in metabolic research and drug development.

Introduction to Stable Isotope Labeling with this compound

Stable isotope labeling is a powerful technique that utilizes non-radioactive isotopes to trace the metabolic fate of molecules in biological systems.[1][2] this compound is a form of cholesterol where two of the carbon atoms (¹²C) are replaced with the heavier, stable isotope, carbon-13 (¹³C).[3] This labeling does not significantly alter the biochemical properties of the cholesterol molecule, allowing it to be metabolized and transported through the same pathways as its unlabeled counterpart.[1] The key advantage of using stable isotopes like ¹³C is their safety, enabling studies in a wide range of subjects, including humans.[1]

The primary application of this compound is to serve as a tracer to quantitatively track the dynamics of cholesterol metabolism, including its absorption, synthesis, transport, and excretion.[1][4] By introducing a known amount of this compound into a biological system (in vitro or in vivo) and subsequently measuring its abundance and the abundance of its metabolites using mass spectrometry, researchers can gain detailed insights into the kinetics of these processes.[1][5] This methodology is invaluable for understanding the pathophysiology of cholesterol-related disorders and for elucidating the mechanism of action of novel therapeutic agents targeting cholesterol metabolism.[3]

Core Principles and Applications

The fundamental principle behind stable isotope labeling with this compound is the ability to distinguish the labeled cholesterol from the endogenous, unlabeled pool by its mass. This distinction is made possible through the use of highly sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Key applications of this compound in research and drug development include:

-

Metabolic Flux Analysis: Quantifying the rates of cholesterol absorption, synthesis, and turnover in various physiological and pathological states.

-

Reverse Cholesterol Transport (RCT) Studies: Tracing the movement of cholesterol from peripheral tissues back to the liver for excretion, a key process in preventing atherosclerosis.[6][7]

-

Mechanism of Action Studies for Novel Drugs: Determining how a therapeutic agent modulates specific pathways of cholesterol metabolism.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Using the tracer to understand the distribution and metabolic effects of a drug over time.[3]

Experimental Workflows and Methodologies

A typical experimental workflow for a stable isotope tracing study with this compound involves several key stages, from sample preparation to data analysis.

Caption: General experimental workflow for this compound stable isotope tracing.

Detailed Experimental Protocols

This protocol is adapted from a study investigating the effect of a glucagon (B607659) receptor antagonist on cholesterol metabolism.[8]

1. Preparation of this compound for Intravenous Injection:

- Prepare a stock solution of 3,4-¹³C₂-cholesterol.

- For intravenous (IV) administration, the labeled cholesterol should be formulated in a suitable vehicle, such as a solution containing 0.5% methylcellulose.

2. Animal Handling and Dosing:

- Use an appropriate mouse model (e.g., humanized glucagon receptor (hGCGR) mice).

- Administer the this compound solution via IV injection at a specified dose (e.g., 15 mg/kg).

- Simultaneously, an oral gavage of a different stable isotope-labeled cholesterol (e.g., D6-cholesterol) can be administered to assess absorption.

3. Sample Collection:

- Collect blood samples at various time points post-injection (e.g., 24, 48, and 72 hours) to monitor the plasma concentration of the tracer.

- Collect fecal samples over the study period to measure the excretion of the labeled cholesterol.

4. Sample Processing and Analysis:

- Extract lipids from plasma and fecal samples.

- Analyze the isotopic enrichment of cholesterol in the samples using LC-MS or GC-MS.

- Calculate cholesterol absorption based on the ratio of the orally administered tracer to the intravenously administered tracer in the plasma.[8]

- Determine cholesterol excretion by measuring the amount of ¹³C-labeled cholesterol in the feces.

This protocol is a conceptual adaptation for using this compound based on established methods for cholesterol efflux assays.[9][10]

1. Cell Culture and Labeling:

- Plate cells (e.g., macrophages) in a suitable culture format (e.g., 12-well plates).

- Prepare a labeling medium containing this compound. Due to its lipophilic nature, the labeled cholesterol should be complexed with a carrier molecule like methyl-β-cyclodextrin to facilitate its delivery to the cells in the aqueous culture medium.

- Incubate the cells with the this compound labeling medium for a sufficient time to allow for cellular uptake and equilibration of the tracer (e.g., 24-48 hours).

2. Cholesterol Efflux:

- After the labeling period, wash the cells to remove excess unincorporated tracer.

- Incubate the cells with a serum-free medium containing a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).

- Collect the medium and the cells at the end of the efflux period (e.g., 4-24 hours).

3. Sample Processing and Analysis:

- Extract lipids from both the cells and the collected medium.

- Derivatize the cholesterol to enhance its detection by mass spectrometry.

- Quantify the amount of this compound in the cells and the medium using LC-MS/MS or GC-MS.

- Calculate the percentage of cholesterol efflux as the amount of this compound in the medium divided by the total amount of this compound (in the medium + in the cells), multiplied by 100.

Data Presentation and Interpretation

Quantitative data from this compound tracing studies are typically presented in tables that summarize the kinetic parameters calculated from the isotopic enrichment data.

Table 1: Illustrative Data from an In Vivo Cholesterol Metabolism Study

| Parameter | Control Group | Treatment Group | % Change |

| Plasma this compound Enrichment (APE at 24h) | 0.035 | 0.042 | +20% |

| Cholesterol Fractional Catabolic Rate (%/day) | 30.5 ± 2.1 | 25.1 ± 1.8 | -17.7% |

| Cholesterol Production Rate (mg/kg/day) | 15.2 ± 1.5 | 12.8 ± 1.3 | -15.8% |

| Fecal ¹³C-Neutral Sterol Excretion (mg/day) | 10.1 ± 0.9 | 12.5 ± 1.1 | +23.8% |

| Fecal ¹³C-Bile Acid Excretion (mg/day) | 5.3 ± 0.6 | 6.8 ± 0.7 | +28.3% |

Data are hypothetical and for illustrative purposes.

Visualization of Pathways and Workflows

Reverse Cholesterol Transport Pathway

The reverse cholesterol transport (RCT) pathway is a critical process for maintaining cholesterol homeostasis and can be effectively traced using this compound.

Caption: Simplified diagram of the Reverse Cholesterol Transport pathway traced with this compound.

Drug Development Case Study Workflow: Investigating a Novel Compound's Effect on Cholesterol Absorption

This workflow illustrates how this compound can be used to elucidate the mechanism of action of a new drug candidate.

Caption: Workflow for a drug development study using this compound.

Conclusion

Stable isotope labeling with this compound is a robust and versatile technique for the quantitative analysis of cholesterol metabolism in both basic research and drug development settings. Its safety and the detailed kinetic information it provides make it an indispensable tool for understanding the complexities of cholesterol homeostasis and for the development of next-generation therapeutics for metabolic diseases.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tachometer for Reverse Cholesterol Transport? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]

- 8. Glucagon receptor antagonism induces increased cholesterol absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Cholesterol-13C2: A Technical Guide for Metabolic Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled compounds are indispensable tools in metabolic research, offering a non-radioactive means to trace the fate of molecules in biological systems. Among these, Cholesterol-13C2 has emerged as a valuable tracer for elucidating the complex pathways of cholesterol metabolism. This technical guide provides a comprehensive overview of this compound, its applications, and detailed methodologies for its use in metabolic research.

Core Concepts: Understanding this compound

Cholesterol labeled with two carbon-13 (¹³C) atoms (this compound) serves as a powerful tool for tracing the dynamic processes of cholesterol absorption, synthesis, transport, and excretion. The increased mass of the ¹³C isotopes allows for its differentiation from endogenous, unlabeled cholesterol using mass spectrometry techniques. This enables researchers to follow the metabolic journey of the administered cholesterol tracer within an organism or cell culture system.

The most common commercially available form is Cholesterol-3,4-¹³C₂, where the ¹³C atoms are located at the 3rd and 4th positions of the cholesterol backbone.

Quantitative Data Summary

For ease of reference and experimental planning, the following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of Cholesterol-3,4-¹³C₂

| Property | Value | Reference |

| Molecular Formula | ¹³C₂C₂₅H₄₆O | [1] |

| Molecular Weight | 388.64 g/mol | [2] |

| Isotopic Purity | ≥ 99 atom % ¹³C | [3] |

| Appearance | Solid |

Table 2: Example Dosage and Sampling Timeline for In Vivo Human Studies

| Parameter | Description | Reference |

| Tracer | [23,24,25,26,27-¹³C₅]cholesterol | [4] |

| Dosage | 65 mg | [4] |

| Administration Route | Intravenous (IV) injection | [4] |

| Vehicle | Solubilized in Intralipid | [4] |

| Subjects | Normal human subjects | [4] |

| Sampling Matrix | Plasma | [4] |

| Sampling Duration | Over 10 weeks | [4] |

Key Applications in Metabolic Research

The use of this compound as a tracer has significantly advanced our understanding of several key metabolic processes:

-

Reverse Cholesterol Transport (RCT): By tracking the movement of ¹³C-labeled cholesterol from peripheral tissues back to the liver for excretion, researchers can quantify the efficiency of the RCT pathway. This is crucial for studying atherosclerosis and developing therapies to enhance cholesterol efflux.

-

Steroid Hormone Synthesis: Cholesterol is the precursor to all steroid hormones.[4] this compound can be used to trace the conversion of cholesterol into various steroid hormones in steroidogenic tissues like the adrenal glands and gonads.

-

Cholesterol Absorption and Synthesis: While not a direct measure of de novo synthesis, the administration of labeled cholesterol can be used in conjunction with other methods to study the relative contributions of dietary cholesterol absorption versus endogenous synthesis to the overall cholesterol pool.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

In Vivo Cholesterol Tracing in Human Subjects

This protocol outlines a general procedure for an in vivo study to track cholesterol metabolism in humans.

1. Subject Recruitment and Preparation:

- Recruit healthy volunteers or a specific patient cohort based on the study's objectives.

- Ensure subjects have fasted overnight (minimum 8 hours) prior to tracer administration.[5]

2. Tracer Administration:

- Prepare a sterile solution of this compound. For intravenous administration, the tracer can be solubilized in a suitable vehicle like Intralipid.[4]

- Administer a precisely measured dose of the this compound solution to the subject via intravenous injection.[4]

3. Blood Sample Collection:

- Collect whole blood samples at predetermined time points. For long-term studies, this can range from hours to several weeks post-administration.[4]

- Use appropriate anticoagulant tubes (e.g., EDTA) for plasma collection.[6]

- Process the blood samples promptly to separate plasma. Centrifuge at 2000-2500 x g for 10-15 minutes at room temperature.[6]

- Carefully aspirate the plasma and store it at -80°C until analysis.[6]

4. Plasma Lipid Extraction:

- Thaw plasma samples on ice.

- Perform lipid extraction using a modified Folch or a methyl-tert-butyl ether (MTBE) method to isolate the lipid fraction containing cholesterol.[7][8] A common procedure involves the addition of a chloroform:methanol (2:1 v/v) solution to the plasma, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous layers.[8]

- Carefully collect the lower organic phase containing the lipids.[9]

- Dry the extracted lipids under a stream of nitrogen gas.[10]

5. Sample Preparation for Mass Spectrometry:

- For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the extracted cholesterol needs to be derivatized to increase its volatility. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a trimethylsilyl (B98337) (TMS) ether of cholesterol.[11]

- Reconstitute the derivatized sample in a suitable solvent like hexane (B92381) for injection into the GC-MS system.[9]

6. Mass Spectrometry Analysis and Data Quantification:

- Analyze the samples using GC-MS or Isotope Ratio Mass Spectrometry (IRMS).[4][12]

- In GC-MS, monitor the ion corresponding to the derivatized ¹³C-labeled cholesterol and its unlabeled counterpart.

- Quantify the enrichment of ¹³C-cholesterol by calculating the ratio of the labeled to unlabeled cholesterol peak areas.[11] This enrichment is often expressed as Atom Percent Excess (APE).[12]

In Vitro Cholesterol Biosynthesis Tracking in Cultured Cells

This protocol describes how to use a ¹³C-labeled precursor to track the de novo synthesis of cholesterol in cultured cells.

1. Cell Culture and Labeling:

- Culture cells of interest (e.g., hepatocytes, macrophages) to the desired confluency.

- Replace the standard culture medium with a medium containing a ¹³C-labeled precursor for cholesterol synthesis, such as [U-¹³C]-glucose or [¹³C]-acetate.[12]

- Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the incorporation of the ¹³C label into newly synthesized cholesterol.[13]

2. Cell Harvesting and Lysis:

- Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.[10]

- Harvest the cells by scraping or trypsinization.

- Lyse the cells to release intracellular contents.

3. Lipid Extraction:

- Perform lipid extraction from the cell lysate using a method similar to that described for plasma, such as the Folch or MTBE method.[10][12]

4. Saponification and Derivatization:

- To analyze total cholesterol (both free and esterified), perform a saponification step by adding methanolic KOH and heating to hydrolyze cholesteryl esters.[9]

- Extract the non-saponifiable lipids (including cholesterol).

- Derivatize the extracted cholesterol (e.g., silylation) for GC-MS analysis.[9]

5. GC-MS Analysis and Data Interpretation:

- Analyze the derivatized samples by GC-MS.

- Monitor the mass isotopologue distribution of the derivatized cholesterol to determine the extent of ¹³C incorporation.

- The pattern of ¹³C enrichment can provide insights into the biosynthetic pathways utilized by the cells.

Visualizing Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to this compound research.

Caption: General experimental workflow for this compound tracing studies.

Caption: Simplified pathway of Reverse Cholesterol Transport (RCT).

Caption: Tracing cholesterol to steroid hormones.

References

- 1. Cholesterol (3,4-¹³Câ, 99%)- Cambridge Isotope Laboratories, CLM-804-0.1 [isotope.com]

- 2. immunomart.com [immunomart.com]

- 3. 胆固醇-3,4-13C2 endotoxin tested, 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 4. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Documents download module [ec.europa.eu]

- 6. stemcell.com [stemcell.com]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. scienceopen.com [scienceopen.com]

- 12. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sample Preparation and Measurement of Cholesterol in Pig Bile Using SPE and GC/MS | Labcompare.com [labcompare.com]

Unraveling Cholesterol's Journey: A Technical Guide to Cholesterol-13C2 Tracing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Cholesterol-13C2 as a stable isotope tracer in unraveling the complexities of cholesterol metabolism. By providing a non-radioactive method to track cholesterol's fate in biological systems, this compound has become an indispensable tool in academic research and pharmaceutical development. This guide details the core principles, experimental methodologies, data interpretation, and visualization techniques essential for leveraging this powerful tracer.

Introduction to this compound as a Tracer

Stable isotope tracers, such as this compound, offer a safe and effective alternative to radioactive isotopes for studying metabolic pathways.[1][2] The incorporation of two carbon-13 atoms into the cholesterol molecule allows for its detection and quantification by mass spectrometry, enabling researchers to trace its absorption, biosynthesis, transport, and excretion.[3] This technique is instrumental in understanding the dynamics of cholesterol homeostasis and the pathophysiology of various diseases, including atherosclerosis and metabolic syndrome.

Key Applications in Research and Drug Development

The use of this compound as a tracer spans a wide range of applications, providing critical insights into:

-

Cholesterol Biosynthesis: Tracing the incorporation of 13C-labeled precursors into newly synthesized cholesterol to quantify de novo synthesis rates in different tissues.[4]

-

Reverse Cholesterol Transport (RCT): Monitoring the movement of this compound from peripheral tissues back to the liver for excretion, a crucial process in preventing atherosclerosis.

-

Drug Efficacy and Mechanism of Action: Evaluating the impact of novel therapeutics on cholesterol metabolism by observing changes in the flux of this compound through various pathways.

-

Dietary Cholesterol Absorption: Quantifying the absorption of dietary cholesterol by administering labeled cholesterol and measuring its appearance in the bloodstream.[3]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the success of tracer studies. Below are outlines for both in vitro and in vivo experiments using this compound.

In Vitro Cholesterol Biosynthesis Assay in Cultured Cells

This protocol describes the use of a 13C-labeled precursor to track cholesterol biosynthesis in a cell culture model.[4]

Materials:

-

Cell line of interest (e.g., HepG2 hepatocytes)

-

Standard cell culture medium and supplements

-

[1,2-13C2]-Acetate or another suitable 13C-labeled precursor

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standards (e.g., deuterated cholesterol)

Methodology:

-

Cell Culture: Plate and grow cells to the desired confluency in standard culture medium.

-

Isotope Labeling: Replace the standard medium with a medium containing the 13C-labeled precursor. The concentration and labeling duration will depend on the specific experimental goals.

-

Cell Harvesting: At designated time points, wash the cells with ice-cold PBS to halt metabolic activity and detach the cells.

-

Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure. Add internal standards at the beginning of the extraction to control for sample loss.

-

Sample Preparation for Mass Spectrometry: Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the mass spectrometry system.

-

Mass Spectrometry Analysis: Analyze the samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the enrichment of 13C in the cholesterol pool.

In Vivo Reverse Cholesterol Transport Study in Animal Models

This protocol outlines a method for tracing reverse cholesterol transport in an animal model using intravenously administered this compound.

Materials:

-

Animal model (e.g., mice)

-

This compound tracer, formulated for intravenous injection

-

Anesthesia

-

Blood collection supplies

-

Tissue collection tools

-

Lipid extraction solvents and internal standards

Methodology:

-

Tracer Administration: Administer a bolus of this compound intravenously to the animal.

-

Sample Collection: Collect blood samples at various time points post-injection. At the end of the study, euthanize the animal and collect tissues of interest (e.g., liver, aorta).

-

Plasma and Tissue Processing: Separate plasma from whole blood. Homogenize tissue samples.

-

Lipid Extraction: Perform lipid extraction on plasma and tissue homogenates, including the addition of internal standards.

-

Sample Preparation and Mass Spectrometry Analysis: Prepare the lipid extracts for LC-MS or GC-MS analysis to quantify the concentration and 13C-enrichment of cholesterol and its esters in different compartments.

Data Presentation and Interpretation

Table 1: Kinetic Parameters of Cholesterol Metabolism from a Two-Compartment Model [5]

| Parameter | Subject 1 | Subject 2 | Subject 3 |

| Pool A Mass (g) | 25.1 | 28.3 | 23.9 |

| Pool B Mass (g) | 45.7 | 52.1 | 48.2 |

| Production Rate ( g/day ) | 0.98 | 1.12 | 0.91 |

| k(BA) (day⁻¹) | 0.021 | 0.019 | 0.023 |

| k(AB) (day⁻¹) | 0.038 | 0.035 | 0.040 |

| k(A,0) (day⁻¹) | 0.011 | 0.010 | 0.012 |

This table illustrates the kinetic parameters derived from fitting plasma this compound decay curves to a two-compartment model, providing insights into the size of different cholesterol pools and the rates of cholesterol turnover.

Table 2: 13C Enrichment in Plasma Cholesterol Over Time [6]

| Time (days) | Subject A (% Enrichment) | Subject B (% Enrichment) | Subject C (% Enrichment) |

| 1 | 0.85 | 0.91 | 0.88 |

| 7 | 0.62 | 0.68 | 0.65 |

| 14 | 0.45 | 0.51 | 0.48 |

| 28 | 0.28 | 0.33 | 0.30 |

| 56 | 0.12 | 0.15 | 0.13 |

This table shows the decline in 13C enrichment in plasma cholesterol over time following a bolus administration of a 13C-labeled cholesterol tracer, which is used to calculate cholesterol turnover rates.

Visualization of Pathways and Workflows

Visual representations are essential for understanding the complex processes involved in cholesterol metabolism and the experimental designs used to study them. The following diagrams were created using the Graphviz DOT language.

Cholesterol Biosynthesis Pathway

This diagram illustrates the major steps in the de novo synthesis of cholesterol from acetyl-CoA, highlighting key enzymes and intermediates.

References

- 1. mdpi.com [mdpi.com]

- 2. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of cholesterol absorption in humans: from radiolabel to stable isotope studies, Isotopes in Environmental and Health Studies | 10.1080/10256010310001621155 | DeepDyve [deepdyve.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Natural Abundance of ¹³C vs. Enriched Cholesterol-¹³C₂ in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental differences between the natural abundance of the carbon-13 (¹³C) isotope and isotopically enriched compounds, specifically focusing on Cholesterol-¹³C₂. Understanding these distinctions is critical for the precise design and interpretation of metabolic studies, particularly within the realm of drug development and clinical research. This document outlines the quantitative differences, key applications, and detailed experimental protocols for leveraging ¹³C-labeled cholesterol as a powerful tracer for investigating cholesterol metabolism and the effects of therapeutic interventions.

Understanding Carbon Isotopes: ¹²C and ¹³C

Carbon, the backbone of organic molecules, primarily exists in two stable isotopic forms: Carbon-12 (¹²C) and Carbon-13 (¹³C). The key difference between them lies in the number of neutrons in their nucleus, which results in a mass difference. While ¹²C is the most common form, the heavier ¹³C isotope occurs naturally, albeit at a much lower concentration.

-

Natural Abundance: The term "natural abundance" refers to the isotopic composition of an element as it exists in nature. For carbon, approximately 1.07% to 1.1% of all carbon atoms are the ¹³C isotope.[1][2] This low-level, naturally occurring ¹³C is present in all biological samples, including endogenous cholesterol.

-

Isotopic Enrichment: In contrast, "enriched" compounds are synthetically produced to contain a significantly higher percentage of a specific isotope than what is found in nature. For instance, Cholesterol-¹³C₂ is a cholesterol molecule where two specific carbon atoms have been replaced with ¹³C atoms, resulting in a much higher abundance of ¹³C at those positions.

The ability to distinguish between the low natural abundance of ¹³C and the high enrichment in a tracer molecule is the foundation of stable isotope-based metabolic research.

Quantitative Comparison: Natural Abundance vs. Enrichment

The quantitative differences between naturally occurring ¹³C and enriched cholesterol are stark. This disparity allows researchers to introduce a ¹³C-labeled tracer into a biological system and accurately track its metabolic fate against the backdrop of the much larger pool of endogenous, unlabeled cholesterol.

| Parameter | Natural Abundance ¹³C | Enriched Cholesterol-¹³C₂ |

| ¹³C Abundance | ~1.1% of total carbon atoms[1] | >98% or >99% at the labeled carbon positions |

| Source | Naturally occurring in all organic matter | Synthetically produced for research |

| M+1 Peak Intensity | A molecule with one carbon atom will have an M+1 peak approximately 1.1% of the M peak in mass spectrometry.[1] | The mass spectrum shows a distinct peak at M+2, corresponding to the two ¹³C atoms. |

| Typical Use | Serves as the baseline or background measurement in tracer studies.[3] | Used as a non-radioactive tracer to study metabolic pathways, kinetics, and flux.[4][5] |

Applications in Drug Development and Metabolic Research

The use of ¹³C-enriched cholesterol as a tracer offers a safe and powerful alternative to radioactive isotopes (like ¹⁴C) for studying cholesterol metabolism in humans.[4] This has significant implications for drug development.

-

Metabolic Flux Analysis: Researchers can track the incorporation of ¹³C from labeled precursors (like ¹³C-glucose) into newly synthesized cholesterol, providing a dynamic view of cholesterol biosynthesis pathways.[6][7]

-

Pharmacodynamic Studies: Enriched cholesterol can be used to determine how a drug candidate affects cholesterol absorption, synthesis, transport, or elimination. This is crucial for developing therapies targeting cardiovascular diseases and other metabolic disorders.[8]

-

Biomarker Discovery: Tracing the metabolic fate of ¹³C-cholesterol can help identify new biomarkers associated with disease states or drug efficacy.

-

Clinical Trials: The safety of stable isotopes makes them ideal for use in human studies to investigate cholesterol kinetics and the impact of new treatments over extended periods.[4][9]

Experimental Workflow and Protocols

Stable isotope tracing experiments require meticulous planning and execution, from sample preparation to data analysis. The general workflow involves introducing the ¹³C-labeled substrate, collecting samples over time, extracting the compound of interest, and analyzing the isotopic enrichment using mass spectrometry.

Representative Protocol: Tracking Cholesterol Biosynthesis in Cell Culture

The following table details a representative protocol for tracking the biosynthesis of cholesterol from a ¹³C-labeled precursor in cultured cells. This method allows for the quantification of newly synthesized cholesterol under various experimental conditions (e.g., with and without a drug candidate).[7][10]

| Step | Procedure | Detailed Methodology |

| 1 | Cell Preparation & Seeding | 1. Culture cells (e.g., hepatocellular carcinoma cells) to desired confluency in standard medium.[7]2. Seed cells in culture dishes and allow them to adhere for approximately 12-24 hours.[7] |

| 2 | Isotope Labeling | 1. Aspirate the standard culture medium and wash cells twice with pre-warmed phosphate-buffered saline (PBS).[6]2. Add pre-warmed labeling medium (e.g., DMEM containing a known concentration of U-¹³C₆-D-Glucose).[7]3. Incubate the cells for a defined period (e.g., 24-72 hours) to allow for the metabolism of the labeled substrate.[7] |

| 3 | Harvesting & Quenching | 1. To halt metabolic activity, quickly aspirate the labeling medium.[6]2. Place the culture dish on ice and immediately wash the cells twice with ice-cold PBS.[6]3. Detach cells using a cell scraper, collect them into a tube, and centrifuge to form a cell pellet.[7] |

| 4 | Lipid Extraction | 1. Resuspend the cell pellet in a defined volume of PBS or water.[6]2. Perform a two-phase liquid-liquid extraction using a standard method like Folch or Bligh & Dyer (e.g., using a chloroform/methanol/water solvent system).[6][7]3. The lower organic phase, which contains the lipids, is carefully collected.[7] |

| 5 | Sample Analysis | 1. Dry the lipid extract under a stream of nitrogen.[6]2. The sample may be derivatized (e.g., to form TMS-cholesterol) to improve chromatographic performance.[9]3. Analyze the sample using Gas Chromatography coupled with Mass Spectrometry (GC/MS) or Isotope Ratio Mass Spectrometry (GC/C/IRMS).[7][9] |

| 6 | Data Quantification | 1. Monitor the mass-to-charge ratios (m/z) corresponding to both unlabeled cholesterol and the ¹³C-labeled isotopologues.2. Calculate the isotopic enrichment, often expressed as Atom Percent Excess (APE), to quantify the rate of new cholesterol synthesis.[10] |

Analytical Differentiation and Logical Framework

Mass spectrometry is the primary analytical technique used to differentiate and quantify natural abundance ¹³C from enriched ¹³C-cholesterol.[6] The instrument measures the mass-to-charge ratio of ions, allowing it to easily distinguish between a molecule containing only ¹²C and one containing one or more ¹³C atoms.

-

Gas Chromatography/Mass Spectrometry (GC/MS): This technique separates different compounds in a sample before they enter the mass spectrometer. It can resolve cholesterol from other lipids and provide a mass spectrum that shows the distribution of labeled and unlabeled molecules.

-

Isotope Ratio Mass Spectrometry (IRMS): IRMS is an even more precise technique specifically designed to measure the ratio of stable isotopes (e.g., ¹³C/¹²C).[4] It provides extremely high precision, making it suitable for detecting very small changes in isotopic enrichment over long periods.[9]

The logical basis of a tracer experiment is to introduce a known quantity of labeled compound into a system and measure its appearance in various metabolic pools over time, all while distinguishing it from the pre-existing unlabeled pool.

References

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. scispace.com [scispace.com]

- 4. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ukisotope.com [ukisotope.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Cholesterol-13C2: Commercial Availability and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cholesterol-13C2, a stable isotope-labeled cholesterol, for its application in research and drug development. This guide details its commercial availability, summarizes key quantitative data from various suppliers, and presents detailed experimental protocols for its use in metabolic studies. Furthermore, it visualizes critical signaling pathways where this compound serves as a powerful tracer.

Commercial Suppliers and Availability of this compound

This compound is commercially available from a range of reputable suppliers specializing in isotopically labeled compounds. The availability, purity, and pricing can vary between suppliers. Below is a summary of quantitative data from several key commercial sources to aid in the selection of the most suitable product for your research needs.

| Supplier | Product Name/Number | Isotopic Purity | Chemical Purity | Available Quantities | Price (USD) | CAS Number |

| Blue Tiger Scientific | Cholesterol-3,4-13C2 (B2018239) | Not specified | Biotechnology grade | 1 mg | $595.00 | 78887-48-6 |

| Molecular Depot | Cholesterol-3,4-13C2 (B2018363) | Not specified | Biotechnology grade | 1 mg | $595.00 | 78887-48-6 |

| MedChemExpress | This compound | Not specified | Not specified | 1 mg, 5 mg | $95 (1mg), $255 (5mg) | Not specified |

| Cambridge Isotope Laboratories, Inc. | Cholesterol (3,4-¹³C₂, 99%) (CLM-804) | 99 atom % 13C | >98% | 0.1 mg, 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Inquire | 78887-48-6 |

| CymitQuimica | Cholesterol-3,4-13C2 (3U-C2627) | 99 atom % 13C | Not specified | 10 mg, 50 mg | €236.00 (10mg), €757.00 (50mg) | 78887-48-6 |

| Sigma-Aldrich | Cholesterol-3,4-13C2 | 99 atom % 13C | Not specified | Inquire | Inquire | 78887-48-6 |

| DC Chemicals Limited | This compound | Not specified | Not specified | 100 mg, 250 mg, 1 g | Inquire | 78887-48-6 |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Experimental Protocols Utilizing this compound

This compound is an invaluable tool for tracing the metabolic fate of cholesterol in various biological systems. Its non-radioactive nature makes it a safer alternative to traditional radioisotopes. Below are detailed methodologies for key experiments where this compound can be employed.

In Vitro Cholesterol Uptake and Efflux Assays in Caco-2 Cells

This protocol is adapted from studies on intestinal cholesterol transport using the Caco-2 cell line as a model for the intestinal barrier.[1][2]

Objective: To quantify the uptake and efflux of cholesterol in intestinal cells.

Materials:

-

This compound

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Micelle solution (containing bile salts, phospholipids, and fatty acids)

-

Scintillation counter or mass spectrometer

-

24-well plates with filter inserts (e.g., Transwell®)

Methodology:

Cell Culture and Differentiation:

-

Seed Caco-2 cells on filter inserts in 24-well plates.

-

Culture the cells for 21 days to allow for differentiation into a polarized monolayer, mimicking the intestinal epithelium.

Cholesterol Uptake Assay:

-

Prepare a micellar solution containing this compound.

-

Wash the differentiated Caco-2 cell monolayers with phosphate-buffered saline (PBS).

-

Add the this compound-containing micellar solution to the apical side of the monolayer.

-

Incubate for a defined period (e.g., 2-4 hours) at 37°C.

-

After incubation, wash the cells extensively with cold PBS to remove any unbound labeled cholesterol.

-

Lyse the cells and measure the amount of incorporated this compound using mass spectrometry.

Cholesterol Efflux Assay:

-

Load the differentiated Caco-2 cells with this compound by incubating them with the labeled micellar solution for 24 hours.

-

Wash the cells to remove the loading medium.

-

Add a cholesterol acceptor, such as high-density lipoprotein (HDL) or apolipoprotein A-I (ApoA-I), to the basolateral medium.

-

Incubate for a specific time period (e.g., 6-24 hours).

-

Collect the basolateral medium and the cell lysate.

-

Quantify the amount of this compound in both the medium and the cells to determine the percentage of efflux.

In Vivo Cholesterol Metabolism Studies in Animal Models

This protocol outlines a general procedure for tracing cholesterol metabolism in vivo using animal models.[3]

Objective: To track the distribution, absorption, and excretion of cholesterol in a whole organism.

Materials:

-

This compound

-

Animal model (e.g., mice, rats)

-

Vehicle for administration (e.g., Intralipid emulsion)

-

Blood collection supplies

-

Tissue homogenization equipment

-

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)

Methodology:

-

Preparation of Labeled Cholesterol: Solubilize this compound in a suitable vehicle for administration (e.g., intravenous injection or oral gavage).

-

Administration: Administer the this compound solution to the animal model.

-

Sample Collection: At various time points, collect blood samples, feces, and specific tissues of interest (e.g., liver, intestine, adipose tissue).

-

Lipid Extraction: Extract total lipids from the collected samples using established methods (e.g., Folch or Bligh-Dyer extraction).

-

Sample Analysis: Analyze the isotopic enrichment of cholesterol in the lipid extracts using GC-MS or LC-MS. This will allow for the determination of the concentration and distribution of the 13C-labeled cholesterol over time.

-

Kinetic Modeling: Use the data to perform kinetic modeling and calculate parameters such as cholesterol absorption, synthesis, and turnover rates.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows where this compound is a critical research tool.

Cholesterol Biosynthesis Pathway

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA. Tracing the incorporation of 13C-labeled precursors through this pathway provides insights into its regulation.[4][5][6][7]

Caption: A simplified diagram of the cholesterol biosynthesis pathway.

Reverse Cholesterol Transport Pathway

Reverse cholesterol transport (RCT) is the process by which excess cholesterol from peripheral tissues is transported to the liver for excretion. This compound can be used to trace this pathway and assess its efficiency.[8][9][10][11]

Caption: Overview of the reverse cholesterol transport pathway.

Experimental Workflow for In Vivo Cholesterol Tracing

This diagram illustrates the logical flow of an in vivo experiment using this compound to study cholesterol metabolism.

References

- 1. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. byjus.com [byjus.com]

- 6. Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | Cholesterol biosynthesis [reactome.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]

The Cornerstone of Cellular Homeostasis: An In-depth Technical Guide to Cholesterol Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Cholesterol, a seemingly simple lipid, is a linchpin of cellular function, vital for membrane integrity, a precursor to essential molecules, and a tightly regulated metabolite whose dysregulation is a hallmark of numerous diseases. For researchers and drug development professionals, a deep understanding of the intricate pathways governing cholesterol homeostasis is paramount. This guide provides a comprehensive overview of the core principles of cholesterol metabolism, detailing the key pathways, regulatory networks, and the experimental methodologies essential for its study.

The Cholesterol Biosynthesis Pathway: From Acetyl-CoA to a Four-Ringed Steroid

The de novo synthesis of cholesterol is an elegant, multi-step process primarily occurring in the endoplasmic reticulum. The pathway can be broadly divided into four stages, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase acting as the rate-limiting enzyme and the primary target of statin drugs.[1][2]

Stage 1: Synthesis of Mevalonate The pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then converted to HMG-CoA.[2] The critical, irreversible step is the reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase.[2]

Stage 2: Formation of Isoprenoid Units Mevalonate is subsequently phosphorylated and decarboxylated to form the five-carbon isoprenoid unit, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).

Stage 3: Squalene (B77637) Synthesis Six isoprenoid units are condensed to form the 30-carbon linear molecule, squalene. This process involves the formation of geranyl pyrophosphate (10 carbons) and farnesyl pyrophosphate (15 carbons).

Stage 4: Cyclization and Conversion to Cholesterol Squalene undergoes cyclization to form lanosterol, the first sterol intermediate.[3] From lanosterol, a series of enzymatic reactions, which can follow two main branches—the Bloch and the Kandutsch-Russell pathways—ultimately produce cholesterol.[3]

Quantitative Insights into Key Biosynthetic Enzymes

Understanding the kinetics of the rate-limiting enzymes in cholesterol biosynthesis is crucial for drug development and metabolic studies. The following table summarizes key kinetic parameters for human HMG-CoA reductase and squalene monooxygenase.

| Enzyme | Substrate | Km | Reference |

| Human HMG-CoA Reductase | HMG-CoA | 13.73 µM | [4] |

| Human Squalene Monooxygenase | Squalene | 2.9 µM | [5] |

| FAD | 9.6 µM | [5] |

Visualizing the Cholesterol Biosynthesis Pathway

The following diagram illustrates the major steps in the cholesterol biosynthesis pathway, highlighting the rate-limiting step.

Regulation of Cholesterol Homeostasis: A Tale of Two Transcription Factors

Cellular cholesterol levels are meticulously maintained through a sophisticated network of regulatory pathways. Two key families of transcription factors, the Sterol Regulatory Element-Binding Proteins (SREBPs) and the Liver X Receptors (LXRs), play opposing yet complementary roles in this process.

SREBP-2: The Master Regulator of Cholesterol Synthesis and Uptake

When cellular cholesterol levels are low, SREBP-2 is activated to increase both de novo synthesis and uptake of cholesterol.[6][7] SREBP-2 is synthesized as an inactive precursor bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP-cleavage activating protein (SCAP).[8]

Activation Pathway:

-

Low Cholesterol Sensing: In low-cholesterol conditions, the SREBP-2-SCAP complex is transported from the ER to the Golgi apparatus.[6][7]

-

Proteolytic Cleavage: In the Golgi, SREBP-2 undergoes a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P).[7]

-

Nuclear Translocation: The released N-terminal domain of SREBP-2 (nSREBP-2) translocates to the nucleus.[7]

-

Gene Transcription: nSREBP-2 binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating their transcription.[7][9]

Key SREBP-2 Target Genes:

-

HMG-CoA synthase [8]

-

Farnesyl diphosphate (B83284) synthase [8]

-

Squalene synthase (SQS) [7]

-

Low-density lipoprotein receptor (LDLR) for cholesterol uptake.[6][9]

Visualizing the SREBP-2 Activation Pathway

LXR: The Guardian Against Cholesterol Overload

In contrast to SREBP-2, Liver X Receptors (LXRs) are nuclear receptors that are activated by high levels of cellular cholesterol, specifically oxidized cholesterol derivatives called oxysterols.[10] LXR activation leads to the transcriptional upregulation of genes involved in cholesterol efflux, transport, and excretion.[10][11]

Activation Pathway:

-

Ligand Binding: Oxysterols bind to and activate LXRs.

-

Heterodimerization: Activated LXRs form a heterodimer with the Retinoid X Receptor (RXR).[10]

-

DNA Binding: The LXR/RXR heterodimer binds to LXR Response Elements (LXREs) in the promoter regions of target genes.[10]

-

Gene Transcription: This binding recruits coactivator proteins and initiates the transcription of target genes.[12]

Key LXR Target Genes:

-

ATP-binding cassette transporter A1 (ABCA1): Mediates cholesterol efflux to lipid-poor apolipoproteins.[10][11]

-

ATP-binding cassette transporter G1 (ABCG1): Promotes cholesterol efflux to mature HDL.[10][11]

-

ATP-binding cassette transporters G5 and G8 (ABCG5/8): Involved in cholesterol excretion from hepatocytes into bile and from enterocytes into the intestinal lumen.[10][11]

-

Apolipoprotein E (ApoE): A component of lipoproteins that facilitates their clearance.[11]

Visualizing the LXR Activation Pathway

Cholesterol Transport: A System of Lipoprotein Shuttles

Due to its hydrophobic nature, cholesterol is transported through the bloodstream within lipoprotein particles. These particles are complex assemblies of lipids and proteins (apolipoproteins) that are generally classified by their density.

Lipoprotein Particle Characteristics

The table below summarizes the key characteristics of the major lipoprotein classes.

| Lipoprotein Class | Diameter (nm) | Primary Lipid Content | Key Apolipoproteins | Primary Function |

| Chylomicrons | 75 - 1200 | Dietary Triglycerides | ApoB-48, ApoC, ApoE | Transport of dietary lipids from the intestine. |

| VLDL | 30 - 80 | Endogenous Triglycerides | ApoB-100, ApoC, ApoE | Transport of endogenous lipids from the liver. |

| IDL | 25 - 35 | Cholesterol Esters, Triglycerides | ApoB-100, ApoE | VLDL remnant; precursor to LDL. |

| LDL | 18 - 25 | Cholesterol Esters | ApoB-100 | Delivery of cholesterol to peripheral tissues. |

| HDL | 5 - 12 | Protein, Phospholipids, Cholesterol Esters | ApoA-I, ApoA-II, ApoC, ApoE | Reverse cholesterol transport (from tissues to the liver). |

Data compiled from multiple sources.

Reverse Cholesterol Transport: The "Good" Cholesterol Pathway

Reverse cholesterol transport (RCT) is the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion. High-density lipoprotein (HDL) is the primary mediator of this protective pathway.

Key Steps in RCT:

-

Cholesterol Efflux: ABCA1 and ABCG1 transporters in peripheral cells efflux cholesterol to lipid-poor ApoA-I and mature HDL, respectively.

-

Cholesterol Esterification: Lecithin-cholesterol acyltransferase (LCAT), an enzyme associated with HDL, esterifies the collected cholesterol, trapping it within the HDL core.

-

Hepatic Uptake: HDL delivers cholesterol to the liver via two main routes:

-

Selective Uptake: The scavenger receptor class B type I (SR-BI) mediates the selective uptake of cholesteryl esters from HDL into hepatocytes.

-

Indirect Pathway: Cholesteryl ester transfer protein (CETP) transfers cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (like LDL), which are then cleared by the liver via the LDL receptor.

-

Experimental Protocols for Cholesterol Metabolism Research

Accurate and reproducible experimental methods are the bedrock of cholesterol metabolism research. This section provides detailed protocols for key assays.

Cholesterol Efflux Assay using Radiolabeled Cholesterol

This assay quantifies the movement of cholesterol from cultured cells to extracellular acceptors.

Materials:

-

Cultured cells (e.g., J774 macrophages)

-

[3H]-cholesterol

-

Cell culture medium (e.g., DMEM) with and without serum

-

Phosphate-buffered saline (PBS)

-

Cholesterol acceptors (e.g., ApoA-I, HDL, or patient serum)

-

Scintillation fluid and counter

Protocol:

-

Cell Seeding: Plate cells in a multi-well plate and grow to ~80% confluency.

-

Labeling: Incubate cells for 24-48 hours with culture medium containing [3H]-cholesterol (typically 0.5-1.0 µCi/mL).[11]

-

Equilibration: Remove the labeling medium, wash the cells three times with PBS, and incubate for 18 hours in serum-free medium. This allows the labeled cholesterol to equilibrate within the cellular pools.[11] LXR agonists can be added during this step to upregulate efflux transporters.[11]

-

Efflux: Wash the cells with PBS and add serum-free medium containing the cholesterol acceptor of interest. Incubate for a defined period (e.g., 2-6 hours). Include a control with no acceptor to measure background efflux.[11]

-

Sample Collection: Collect the medium (supernatant) and lyse the cells in the wells with a suitable buffer (e.g., 0.1 N NaOH).

-

Quantification: Measure the radioactivity (counts per minute, CPM) in an aliquot of the medium and the cell lysate using a scintillation counter.

-

Calculation:

-

Percent Efflux = [CPM in medium / (CPM in medium + CPM in cell lysate)] x 100

-

Visualizing the Radiolabeled Cholesterol Efflux Workflow

Stable Isotope-Labeled Cholesterol Efflux Assay with LC-MS/MS